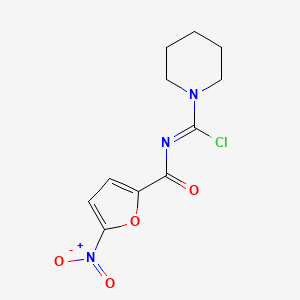
3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane is a complex organic compound characterized by the presence of a thiazinane ring substituted with ethanesulfonyl and nitromethylidene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane typically involves multi-step organic reactions One common method includes the reaction of a thiazinane derivative with ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane can undergo various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: The nitromethylidene group can be reduced to form amine derivatives.
Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazinane derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane involves its interaction with specific molecular targets. The nitromethylidene group can participate in redox reactions, while the ethanesulfonyl group can interact with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Methanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane
- 3-(Ethanesulfonyl)-2-(aminomethylidene)-1,3-thiazinane
- 3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-oxazinane
Uniqueness
3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane is unique due to the specific combination of the ethanesulfonyl and nitromethylidene groups on the thiazinane ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
88427-99-0 |
|---|---|
Molekularformel |
C7H12N2O4S2 |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
3-ethylsulfonyl-2-(nitromethylidene)-1,3-thiazinane |
InChI |
InChI=1S/C7H12N2O4S2/c1-2-15(12,13)8-4-3-5-14-7(8)6-9(10)11/h6H,2-5H2,1H3 |
InChI-Schlüssel |
YDTOTVGVVZZWRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)N1CCCSC1=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14383529.png)
![(4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14383533.png)

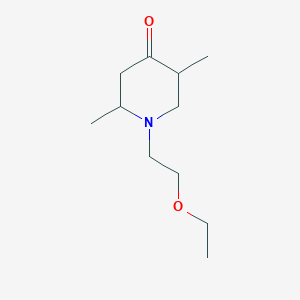
![4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B14383547.png)
![Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate](/img/structure/B14383552.png)
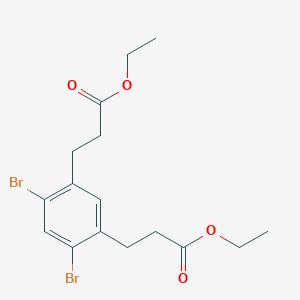
![3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate](/img/structure/B14383558.png)
![Methyl [2-(hydroxyimino)propyl]phosphonate](/img/structure/B14383564.png)
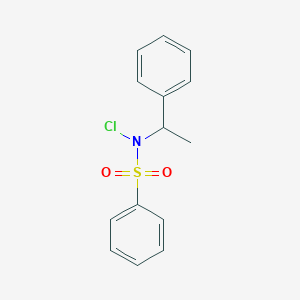
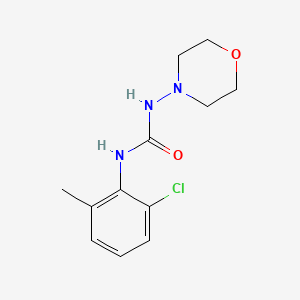

![2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383596.png)
